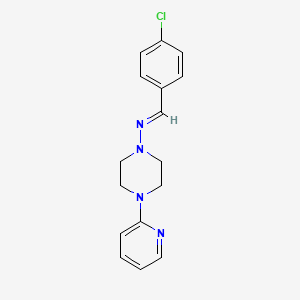![molecular formula C24H31ClN4O3S B5538096 1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5538096.png)
1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 1-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide typically involves the treatment of substituted benzhydryl chlorides with piperidine derivatives, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethyl amine. This method has been utilized to prepare compounds with potential antimicrobial activities, showcasing the adaptability of this synthetic route for generating structurally diverse derivatives with varying biological activities (Vinaya et al., 2009).
Molecular Structure Analysis
X-ray crystallographic studies have played a crucial role in elucidating the molecular structure of related compounds, revealing details such as crystal class, space group, and cell parameters. For instance, compounds synthesized from piperidine derivatives demonstrate a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom, providing insights into their three-dimensional arrangements and potential reactivity sites (Benakaprasad et al., 2007).
Chemical Reactions and Properties
Chemical reactivity and interactions with biological targets are essential characteristics of these compounds. Their ability to bind to specific receptors or inhibit certain enzymes can be attributed to their molecular structure, which is meticulously designed to enhance biological activity. For example, some derivatives exhibit potent antagonistic activities towards the CB1 cannabinoid receptor, highlighting the significance of structural features such as the pyrazole C3 substituent and the N1 aromatic ring moiety in mediating these interactions (Shim et al., 2002).
Applications De Recherche Scientifique
Antimicrobial Properties
A study on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum highlighted the significant antimicrobial activities of synthesized compounds, demonstrating the potential application of such derivatives in combating plant pathogens (Vinaya et al., 2009).
Enzyme Inhibition
Research on novel piperidine derivatives has explored their anti-acetylcholinesterase activity, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's. One study found that specific derivatives were potent inhibitors of acetylcholinesterase, which could have implications for the development of new treatments for dementia and related conditions (Sugimoto et al., 1990).
Drug Development
Investigations into the molecular interaction of certain antagonists with the CB1 cannabinoid receptor have provided insights into the structural and molecular basis of receptor-ligand interactions. This research contributes to the design and development of novel compounds with specific receptor affinities, which could be beneficial in creating drugs with targeted therapeutic effects (Shim et al., 2002).
Synthesis and Chemical Analysis
Studies on the microwave-assisted synthesis of new sulfonyl hydrazones and their screening for biological activities have shed light on the structure-activity relationships of these compounds. This research aids in understanding how modifications to the chemical structure can impact biological activity, which is crucial for the development of more effective and selective therapeutic agents (Karaman et al., 2016).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN4O3S/c1-27-14-16-28(17-15-27)22-6-2-19(3-7-22)18-26-24(30)20-10-12-29(13-11-20)33(31,32)23-8-4-21(25)5-9-23/h2-9,20H,10-18H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPLMUGPZRHDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methylpiperazin-1-yl)benzyl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5538020.png)
![1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5538023.png)
![3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5538041.png)
![N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)-2-furohydrazide](/img/structure/B5538043.png)

![2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5538055.png)
![8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B5538069.png)
![N-[4-(dimethylamino)-1-naphthyl]isonicotinamide](/img/structure/B5538080.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5538087.png)
![9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538088.png)
![1-{2-[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5538090.png)

![1,4-dithiepan-6-yl[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amine](/img/structure/B5538115.png)